molecular formula C24H19N3OS B2558996 N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 392254-37-4

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2558996
CAS No.: 392254-37-4
M. Wt: 397.5
InChI Key: WCAFLVCQLULXIE-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted at the 2-position with a phenyl group and at the 3-position with a [1,1'-biphenyl]-4-carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in modulating circadian rhythm proteins (e.g., CRY1/CRY2) or metabolic pathways, as inferred from structurally related analogs .

Properties

IUPAC Name

4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c28-24(19-13-11-18(12-14-19)17-7-3-1-4-8-17)25-23-21-15-29-16-22(21)26-27(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAFLVCQLULXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a thieno[3,4-c]pyrazole derivative with a biphenyl carboxylic acid derivative under specific conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole moiety linked to a biphenyl carboxamide structure. This unique combination contributes to its versatility in chemical reactions and biological activities.

Molecular Formula

  • C : 20
  • H : 18
  • N : 4
  • O : 1
  • S : 1

Molecular Weight

Approximately 364.44 g/mol.

Table 1: Synthetic Routes

StepReaction TypeConditions
1CondensationThieno derivative + biphenyl carboxylic acid
2CatalysisPalladium/Copper in DMF or THF
3PurificationCrystallization or chromatography

Chemistry

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility in the development of new compounds.

Biology

The compound has been studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets can lead to significant biological effects.

Medicine

Research indicates potential therapeutic applications in:

  • Anti-inflammatory therapies : The compound may inhibit inflammatory pathways.
  • Anticancer properties : Investigated for its ability to modulate cancer cell growth and survival.

Industry

In industrial applications, it may be used in the development of new materials or as a catalyst in various chemical reactions.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated its ability to inhibit specific enzymes involved in inflammatory processes.
  • Anticancer Activity : Case studies have shown promising results in vitro against various cancer cell lines.
  • Material Science Applications : Investigations into its use as a catalyst in polymerization reactions have yielded positive results.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Enzyme InhibitionSignificant inhibition of inflammatory enzymes
Anticancer ActivityEffective against multiple cancer cell lines
Material ScienceSuccessful catalyst in polymerization

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor activity by binding to receptor sites. These interactions can trigger various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s thieno[3,4-c]pyrazole core distinguishes it from simpler pyrazole derivatives (e.g., compounds 11c and 12a in ), while its biphenyl carboxamide substituent differentiates it from other thienopyrazole analogs (e.g., compound 11 in and BF23112 in ). Key structural variations include:

Table 1: Structural Comparison of Selected Compounds

Compound Core Structure Substituents Molecular Formula* Key Features
Target Compound Thieno[3,4-c]pyrazole 2-phenyl, [1,1'-biphenyl]-4-carboxamide C24H18N3OS Biphenyl enhances aromatic interactions
Compound 11 Thieno[3,4-c]pyrazole 2-(2,4-dimethylphenyl), 3,4-dimethylbenzamide C23H23N3OS CRY1-selective agonist
BF23112 Thieno[3,4-c]pyrazole 2-phenyl, acetamide-benzoxazolone C20H16N4O3S Benzoxazolone introduces polarity
Compound 11c Pyrazole 4-chlorophenyl, piperidinyl-benzylidene C29H30ClN6O Chlorine enhances electronegativity

*Molecular formulas for the target compound and compound 11 are inferred; others are from evidence.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Predicted Solubility
Target Compound Not reported ~393.5 Low (logP ~4.2)
Compound 11c 276–278 513.10 Moderate
Compound 12a 238–240 490.99 Moderate
BF23112 Not reported 392.43 Low

Pharmacokinetic Considerations

  • Molecular Weight : The target compound’s inferred molecular weight (~393.5 g/mol) aligns with orally bioavailable drugs (<500 g/mol).
  • Substituent Effects : The biphenyl group may prolong half-life by resisting metabolic degradation compared to compound 12a’s thiophene moiety .

Key Research Findings and Contradictions

  • Selectivity vs. CRY1/CRY2 : Substituent size and polarity critically influence selectivity. While compound 11’s dimethylbenzamide favors CRY1, the target’s biphenyl group may shift preference .
  • Solubility Challenges : Despite structural similarities to BF23112 , the biphenyl group in the target compound likely reduces solubility, necessitating formulation adjustments.

Biological Activity

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has drawn attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core linked to a biphenyl moiety with a carboxamide functional group. This unique structural arrangement is believed to contribute significantly to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Modulation : The thieno[3,4-c]pyrazole structure is known to modulate enzyme activities, particularly those involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors that regulate cellular processes related to growth and apoptosis.

Anticancer Activity

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MDA-MB-231 .
CompoundCell LineIC50 (µM)
Compound AHCT1160.29
Compound BMDA-MB-2310.36
This compoundA5490.48

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Inhibition of COX Enzymes : Similar thieno[3,4-c]pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response . This suggests that this compound could be effective in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on human cancer cell lines. The results indicated that modifications to the phenyl group significantly affected anticancer potency .
  • Anti-inflammatory Mechanisms : Another research effort investigated the anti-inflammatory properties of related compounds through in vitro assays measuring COX inhibition and cytokine production. The findings suggested that these compounds could serve as leads for developing new anti-inflammatory drugs .

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